Cholesta-5,8(14)-dien-3-ol

Free Radical Peroxidation Kinetics Lipid Oxidation Smith-Lemli-Opitz Syndrome

Cholesta-5,8(14)-dien-3-ol (8(14)-dehydrocholesterol) is a cholestadienol — a C27 sterol with conjugated double bonds at the C5 and C8(14) positions — that serves as a key intermediate in the late stages of cholesterol biosynthesis and its aberrant pathways. This specific dienol configuration yields a distinct free radical oxidation profile compared to the more common 7-dehydrocholesterol (7-DHC) and 8-dehydrocholesterol (8-DHC) analogs, making it essential for precise analytical tracing and oxysterol identification.

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
Cat. No. B12081288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesta-5,8(14)-dien-3-ol
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2=C3CC=C4CC(CCC4(C3CCC12C)C)O
InChIInChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23,25,28H,6-8,10-17H2,1-5H3
InChIKeyDJNCIOAUQVURTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesta-5,8(14)-dien-3-ol – A High-Purity Sterol Diene Intermediate for Targeted Cholesterol Pathway and Oxysterol Research


Cholesta-5,8(14)-dien-3-ol (8(14)-dehydrocholesterol) is a cholestadienol — a C27 sterol with conjugated double bonds at the C5 and C8(14) positions — that serves as a key intermediate in the late stages of cholesterol biosynthesis and its aberrant pathways [1]. This specific dienol configuration yields a distinct free radical oxidation profile compared to the more common 7-dehydrocholesterol (7-DHC) and 8-dehydrocholesterol (8-DHC) analogs, making it essential for precise analytical tracing and oxysterol identification [2].

Why Cholesta-5,8(14)-dien-3-ol Cannot Be Interchanged with Cholesterol or Other In-Class Dienols for Oxidative Stress and Metabolic Flux Studies


A simple substitution with the more abundant or less costly 7-DHC or 8-DHC is scientifically unsound for applications where sterol reactivity and oxysterol fate are critical endpoints. Cholesta-5,8(14)-dien-3-ol exhibits a distinct propagation rate constant (kp = 911 M⁻¹ s⁻¹) in free radical peroxidation and generates a unique profile of oxysterol products that cannot be replicated by its structural analogs [1]. Using cholesterol as a baseline further underestimates peroxidation kinetics by nearly two orders of magnitude, as cholesterol's kp is only 11 M⁻¹ s⁻¹ [1]. The differential is not one of magnitude alone but of mechanism and resulting chemical biology.

Cholesta-5,8(14)-dien-3-ol: Head-to-Head Quantitative Evidence for Free Radical Reactivity, Oxysterol Specificity, and Analytical Purity Against Close Analogs


Free Radical Propagation Rate Constant (kp) Relative to Cholesterol, 7-DHC, and 8-DHC

The propagation rate constant for free radical peroxidation of Cholesta-5,8(14)-dien-3-ol was determined to be kp = 911 ± 43 M⁻¹ s⁻¹ using the linoleate peroxyl radical clock at 37 °C in benzene/chlorobenzene. This places it as over 80 times more reactive than cholesterol and structurally distinct from the more reactive 7-DHC (kp = 2260 M⁻¹ s⁻¹) and 8-DHC (kp = 994 ± 33 M⁻¹ s⁻¹), enabling kinetic discrimination between otherwise closely related dienols [1].

Free Radical Peroxidation Kinetics Lipid Oxidation Smith-Lemli-Opitz Syndrome

Mechanistic Differentiation: Exclusive H-14 Abstraction Product in Oxysterol Profiling

During free radical oxidation under identical conditions, Cholesta-5,8(14)-dien-3-ol yields a distinct oxysterol profile dominated by products derived from hydrogen atom abstraction at the C-14 position (H-14 mechanism). This contrasts with 7-DHC, which predominantly yields products from abstraction at C-9, and 8-DHC, which yields a mixture of H-9 and H-14 products. The differentiation was confirmed by HPLC-MS comparison of oxysterol profiles [1].

Oxysterol Analysis HPLC-MS Lipid Peroxidation Mechanism

Purity and Storage Specification Differentiation Against Cholesterol and 8(9)-DHC Reference Standards

Avanti Polar Lipids lists Cholesta-5,8(14)-dien-3-ol (Cat. 700076P) with a purity of >99% (TLC) and a storage requirement of −70 °C. In direct comparison on the same platform, cholesterol (Cat. 700000P) is offered at >98% (TLC) with storage at −20 °C, while 8(9)-dehydrocholesterol (Cat. 700075P) is >99% (TLC) but also requires −70 °C storage . The 1 mg unit packaging of 700076P contrasts with the bulk availability of cholesterol (up to 5 g), indicating a specialty-research positioning.

Analytical Standard Purity Specification Cold Chain Storage

Behavior in Aberrant Cholesterol Biosynthesis: A Defined Intermediate in the SLOS Pathway

In a systematic study incubating 3H-labeled Δ5,8(14)-sterol with rat liver microsomes and 10,000 g supernatant, Cholesta-5,8(14)-dien-3-ol was not directly converted to cholesterol but underwent metabolic processing that differs from the Δ5,8 sterol's slow conversion via the Δ5,7 sterol [1]. This establishes a unique metabolic fate compared to the canonical 7-DHC intermediate and the rapidly metabolized Δ6,8 sterol, supporting its use as a selective probe for the minor aberrant pathway.

Smith-Lemli-Opitz Syndrome Aberrant Sterol Metabolism Tritium-Labeled Tracing

Optimal Procurement and Application Scenarios for Cholesta-5,8(14)-dien-3-ol Based on Differentiated Evidence


Kinetic Reference Standard for Free Radical Lipid Peroxidation Assays

Utilize Cholesta-5,8(14)-dien-3-ol as a calibrated positive control with a precisely known propagation rate constant (kp = 911 ± 43 M⁻¹ s⁻¹) in linoleate peroxyl radical clock experiments [1]. Its reactivity is firmly established alongside 7-DHC and 8-DHC, allowing inter-laboratory normalization of peroxidation kinetics that cholesterol (kp = 11 M⁻¹ s⁻¹) cannot provide [1].

Mechanistic Probe for H-14-Specific Oxysterol Generation

Deploy the compound in oxidative stress models where the H-14 abstraction pathway must be isolated from the H-9 pathway. The exclusive production of H-14-derived oxysterols, including DHCEO, makes Cholesta-5,8(14)-dien-3-ol the only viable chemical tool among common cholestadienols for this purpose [1].

High-Purity Analytical Tracer in Smith-Lemli-Opitz Syndrome (SLOS) Metabolic Studies

Leverage its >99% (TLC) purity (Avanti Cat. 700076P) and defined behavior in the aberrant cholesterol biosynthesis pathway to serve as an internal standard or tracer in GC-MS or LC-MS workflows aiming to quantify minor sterol intermediates in biological matrices from SLOS models [1].

Differentiation Standard in Sterol Profiling Panels

Given that common GC-MS methods can conflate closely eluting dienol isomers, procurement of a certified Cholesta-5,8(14)-dien-3-ol standard allows unambiguous peak assignment and prevents misidentification of 8(14)-dienol as 8(9)-dienol or other isomers in sterol profiling studies [1].

Quote Request

Request a Quote for Cholesta-5,8(14)-dien-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.